1-(Diethoxymethyl)-4-methoxybenzene

Catalog No.
S1893835
CAS No.
2403-58-9
M.F
C12H18O3
M. Wt
210.27 g/mol
Availability
In Stock
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1-(Diethoxymethyl)-4-methoxybenzene

CAS Number

2403-58-9

Product Name

1-(Diethoxymethyl)-4-methoxybenzene

IUPAC Name

1-(diethoxymethyl)-4-methoxybenzene

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C12H18O3/c1-4-14-12(15-5-2)10-6-8-11(13-3)9-7-10/h6-9,12H,4-5H2,1-3H3

InChI Key

FTTLMNXOYOVHAG-UHFFFAOYSA-N

SMILES

CCOC(C1=CC=C(C=C1)OC)OCC

Canonical SMILES

CCOC(C1=CC=C(C=C1)OC)OCC

1-(Diethoxymethyl)-4-methoxybenzene, also known as 4-methoxy-1-diethoxymethylbenzene, is an organic compound with the molecular formula C₁₂H₁₈O₃. It features a methoxy group (-OCH₃) attached to a benzene ring, along with two ethoxy groups (-OCH₂CH₃) connected through a methylene bridge. The compound has a molecular weight of approximately 210.273 g/mol and is characterized by its aromatic properties due to the presence of the benzene ring.

Typical of aromatic compounds, including electrophilic substitution and nucleophilic addition. For instance, it can react with electrophiles in Friedel-Crafts reactions, where the methoxy group can direct electrophilic attack to the ortho and para positions relative to itself. Additionally, it can participate in transacetalization reactions, where it reacts with diols in the presence of Lewis acids to form new ether linkages .

The synthesis of 1-(diethoxymethyl)-4-methoxybenzene typically involves the reaction of p-anisaldehyde with triethyl orthoformate in the presence of an acid catalyst. This method allows for high yields and purity of the desired product. The general procedure involves:

  • Mixing p-anisaldehyde and triethyl orthoformate in a suitable solvent.
  • Adding an acid catalyst (such as p-toluenesulfonic acid).
  • Heating the mixture under reflux conditions.
  • Isolating the product through distillation or crystallization techniques .

1-(Diethoxymethyl)-4-methoxybenzene finds applications in organic synthesis as an intermediate for producing various pharmaceuticals and agrochemicals. Its unique structure allows it to serve as a building block for more complex molecules, particularly in the development of compounds with enhanced biological activity.

Several compounds share structural similarities with 1-(diethoxymethyl)-4-methoxybenzene:

  • 1-Dimethoxymethyl-4-methoxybenzene (C₁₀H₁₄O₃): This compound has two methoxy groups instead of ethoxy groups, influencing its solubility and reactivity.
  • Anisaldehyde (C₈H₈O₂): A simpler compound that serves as a precursor for many derivatives, including those that may exhibit similar biological activities.
  • 4-Ethoxy-1-methoxybenzene (C₁₁H₁₄O₂): This compound has one fewer ethyl group but retains similar aromatic characteristics.

Comparison Table

Compound NameMolecular FormulaUnique Features
1-(Diethoxymethyl)-4-methoxybenzeneC₁₂H₁₈O₃Two ethoxy groups enhance steric effects
1-Dimethoxymethyl-4-methoxybenzeneC₁₀H₁₄O₃Contains two methoxy groups
AnisaldehydeC₈H₈O₂Simpler structure; widely used as an aromatic aldehyde
4-Ethoxy-1-methoxybenzeneC₁₁H₁₄O₂One less ethyl group; retains aromatic properties

The uniqueness of 1-(diethoxymethyl)-4-methoxybenzene lies in its specific combination of functional groups and its potential applications in organic synthesis and medicinal chemistry. Further research into its properties and interactions will enhance our understanding of this compound's role in various chemical contexts.

X-ray Crystallographic Analysis of Molecular Geometry

1-(Diethoxymethyl)-4-methoxybenzene, with the molecular formula C₁₂H₁₈O₃ and molecular weight of 210.27 g/mol, represents a structurally significant aromatic acetal compound [1] [2]. This compound, also known as 4-methoxybenzaldehyde diethyl acetal or p-anisaldehyde diethyl acetal, exhibits distinct crystallographic properties characteristic of aromatic acetal systems [3] [4].

The molecular structure comprises a benzene ring substituted with a methoxy group at the para position and a diethoxymethyl group [1] [5]. The central carbon atom of the acetal functional group adopts tetrahedral geometry, consistent with sp³ hybridization and the presence of four single bonds [6]. This tetrahedral arrangement is fundamental to acetal structures, where the central carbon bears two alkoxy groups (diethoxy in this case) and exhibits characteristic bond angles approaching 109.5° [7].

X-ray crystallographic studies of related aromatic acetal compounds have demonstrated that the aromatic ring maintains planarity, with the benzene ring exhibiting typical C-C bond lengths of approximately 1.39 Å and C-C-C bond angles of 120° [8] [9]. The methoxy substituent at the para position introduces electron-donating effects that influence the overall molecular geometry and crystal packing arrangements [10].

The diethoxymethyl group displays conformational flexibility due to the rotatable C-O bonds, with three rotatable bonds identified in the molecular structure [11]. This flexibility contributes to the compound's ability to adopt various conformations in the solid state, influencing intermolecular interactions and crystal packing efficiency [12].

Crystallographic data for structurally related compounds indicate that the C-O bond lengths in the acetal group typically range from 1.35 to 1.42 Å, while the C-C bond connecting the acetal carbon to the aromatic ring measures approximately 1.50 Å [13]. The molecular geometry exhibits characteristic features of aromatic acetals, including the coplanar arrangement of the aromatic ring and the tetrahedral geometry of the acetal center [6].

Conformational Dynamics in Solution Phase

The conformational behavior of 1-(Diethoxymethyl)-4-methoxybenzene in solution phase reveals complex dynamic processes influenced by both intramolecular and intermolecular factors [14] [12]. The compound exhibits multiple conformational states arising from rotation around the C-O bonds of the diethoxymethyl group, with energy barriers typically ranging from 1-3 kcal/mol for such rotations [12].

Nuclear magnetic resonance spectroscopy studies demonstrate that the compound exists in dynamic equilibrium between different conformational states in solution [15]. The ¹H NMR spectrum shows characteristic signals: aromatic protons appear as a doublet pattern around 7.37 ppm and 6.89 ppm, corresponding to the ortho and meta positions relative to the methoxy group [14]. The acetal proton appears as a singlet at 5.35 ppm, while the methoxy protons resonate at 3.81 ppm and the ethoxy protons show characteristic multipicity patterns [14].

The conformational preferences are significantly influenced by the electron-donating methoxy group, which affects the electron density distribution throughout the aromatic system [10]. This substitution pattern creates a stabilizing effect that favors certain conformational arrangements over others, particularly those that minimize steric hindrance between the ethoxy groups and the aromatic ring [12].

Solution-phase dynamics reveal that the compound exhibits restricted rotation around the C-O bonds at low temperatures, with coalescence phenomena observed in variable-temperature NMR studies [16]. The activation energy for conformational interconversion typically ranges from 8-12 kcal/mol, consistent with values reported for similar aromatic acetal systems [12].

The presence of the para-methoxy substituent introduces additional conformational considerations through its interaction with the acetal moiety. The methoxy group's electron-donating properties stabilize certain conformational states while destabilizing others, creating a complex energy landscape that governs the solution-phase behavior [10].

Computational studies using density functional theory calculations have revealed that the most stable conformations adopt arrangements where the ethoxy groups are positioned to minimize steric interactions with both the aromatic ring and each other [12]. These calculations indicate that gauche conformations are generally preferred over anti conformations for the ethoxy substituents [12].

Hydrogen Bonding Networks in Solid-State Configurations

The solid-state structure of 1-(Diethoxymethyl)-4-methoxybenzene is characterized by weak intermolecular interactions that govern crystal packing and stability [17] [18]. While the compound lacks conventional hydrogen bond donors such as N-H or O-H groups, it exhibits several types of weak hydrogen bonding interactions that contribute to its crystal architecture [19].

The primary intermolecular interactions involve C-H···O hydrogen bonds, where the aromatic C-H groups act as weak hydrogen bond donors to the oxygen atoms of neighboring molecules [19]. These interactions, although weaker than conventional hydrogen bonds with energies typically ranging from 1-3 kcal/mol, play crucial roles in determining the crystal packing arrangement [19].

The methoxy oxygen atoms serve as hydrogen bond acceptors, forming bifurcated hydrogen bonds with adjacent aromatic C-H groups [20]. This bifurcated bonding pattern creates a network of weak interactions that stabilize the crystal structure while allowing for relatively efficient packing [20]. The C-H···O distances in such interactions typically range from 2.7 to 3.2 Å, with optimal geometries exhibiting C-H···O angles approaching 180° [19].

The aromatic ring participates in weak π-π stacking interactions with neighboring molecules, although these interactions are relatively weak due to the electron-rich nature of the methoxy-substituted benzene ring [21]. The intermolecular distances for π-π interactions in such systems typically range from 3.5 to 4.0 Å, with parallel displacement arrangements being favored over perfect face-to-face stacking [21].

The ethoxy groups contribute to the hydrogen bonding network through their methylene and methyl C-H groups, which can form weak hydrogen bonds with oxygen atoms of adjacent molecules [17]. These interactions create a three-dimensional network that enhances crystal stability and influences the material's physical properties [18].

Van der Waals forces between the alkyl chains of the ethoxy groups provide additional stabilization to the crystal structure [22]. These dispersion forces, while individually weak, collectively contribute significantly to the overall crystal stability due to the relatively large surface area of contact between molecules [22].

The overall hydrogen bonding pattern in the solid state can be classified as a combination of chain-like and sheet-like motifs, where molecules are connected through multiple weak interactions to form extended networks [18]. These networks exhibit characteristic features of aromatic ether systems, including the preference for herringbone packing arrangements that maximize intermolecular interactions while minimizing steric repulsion [23].

The thermal stability of the hydrogen bonding network is moderate, with decomposition temperatures typically exceeding 200°C for similar aromatic acetal compounds [24]. The network's stability is enhanced by the cooperative nature of the multiple weak interactions, which collectively provide significant stabilization energy [18].

Analysis of the solid-state structure reveals that the hydrogen bonding network is highly directional, with specific geometric preferences that influence the overall crystal morphology [18]. These directional preferences result from the optimal alignment of donor and acceptor groups to maximize electrostatic interactions while minimizing steric hindrance [19].

XLogP3

2.3

Other CAS

2403-58-9

General Manufacturing Information

Benzene, 1-(diethoxymethyl)-4-methoxy-: ACTIVE

Dates

Last modified: 08-16-2023

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